[6-(Thiophen-2-yl)pyrimidin-4-yl]methanamine hydrochloride
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Overview
Description
[6-(Thiophen-2-yl)pyrimidin-4-yl]methanamine hydrochloride is a compound that features a thiophene ring fused to a pyrimidine ring, with a methanamine group attached to the pyrimidine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [6-(Thiophen-2-yl)pyrimidin-4-yl]methanamine hydrochloride typically involves the formation of the thiophene and pyrimidine rings followed by their fusion and subsequent functionalization. Common synthetic methods for thiophene derivatives include the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis . Pyrimidine derivatives can be synthesized through oxidative annulation, three-component coupling reactions, and cyclization of ketones with nitriles .
Industrial Production Methods
Industrial production of this compound would likely involve scalable versions of the aforementioned synthetic routes, optimized for yield and purity. This might include the use of continuous flow reactors and automated synthesis platforms to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
[6-(Thiophen-2-yl)pyrimidin-4-yl]methanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrimidine ring can be reduced to form dihydropyrimidines.
Substitution: The methanamine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of dihydropyrimidines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, [6-(Thiophen-2-yl)pyrimidin-4-yl]methanamine hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds .
Biology
In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for the development of new therapeutic agents .
Medicine
In medicine, derivatives of this compound are being investigated for their potential to treat various diseases, including cancer and inflammatory conditions. The compound’s structure allows it to interact with specific enzymes and receptors, making it a promising lead compound .
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of [6-(Thiophen-2-yl)pyrimidin-4-yl]methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain kinases, leading to reduced cell proliferation in cancer .
Comparison with Similar Compounds
Similar Compounds
2-(Pyridin-2-yl)pyrimidine derivatives: These compounds share a similar pyrimidine core but differ in their substituents and biological activities.
Pyrimido[4,5-d]pyrimidines: These bicyclic compounds have two fused pyrimidine rings and exhibit different chemical and biological properties.
2-(3-Cyano-6-(thiophen-2-yl)-4,4’-bipyridin-2-yloxy)acetohydrazide: This compound features a thiophene ring and a pyridine ring, similar to [6-(Thiophen-2-yl)pyrimidin-4-yl]methanamine hydrochloride.
Uniqueness
The uniqueness of this compound lies in its specific combination of a thiophene ring and a pyrimidine ring, which imparts distinct electronic and steric properties. This makes it a versatile compound for various applications in chemistry, biology, medicine, and industry.
Properties
Molecular Formula |
C9H10ClN3S |
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Molecular Weight |
227.71 g/mol |
IUPAC Name |
(6-thiophen-2-ylpyrimidin-4-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C9H9N3S.ClH/c10-5-7-4-8(12-6-11-7)9-2-1-3-13-9;/h1-4,6H,5,10H2;1H |
InChI Key |
RBSOHRYIRCYQOX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C2=NC=NC(=C2)CN.Cl |
Origin of Product |
United States |
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